1-Bromo-2-(difluoromethyl)-3-fluorobenzene
Description
1-Bromo-2-(difluoromethyl)-3-fluorobenzene (C₇H₄BrF₃) is a halogenated aromatic compound featuring bromine, fluorine, and a difluoromethyl group at positions 1, 3, and 2, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated analogs are prized for their enhanced metabolic stability and bioavailability . Its structural complexity and electronic properties make it a versatile substrate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of bioactive molecules .
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJWSKZSKRRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673311 | |
| Record name | 1-Bromo-2-(difluoromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166820-46-7 | |
| Record name | 1-Bromo-2-(difluoromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(difluoromethyl)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 1 undergoes substitution under specific conditions:
-
Reagents : Strong nucleophiles (e.g., NaOCH₃, KNH₂) in polar aprotic solvents (DMSO, DMF).
-
Mechanism : Electron-withdrawing CF₂H and F groups activate the ring for nucleophilic attack, typically directing substitution to positions ortho/para to bromine.
-
Example Reaction :
Yields depend on reaction temperature (80–120°C) and catalyst (e.g., CuI) .
Cross-Coupling Reactions
The bromine serves as a coupling partner in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst System | Product | Conditions |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 80–100°C, toluene/ethanol |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aromatic amines | 100–120°C, dioxane |
Key factors:
-
CF₂H groups enhance electron deficiency, accelerating oxidative addition.
-
Fluorine substituents stabilize intermediates via inductive effects .
Benzyne Intermediate Formation
Under strong reducing conditions (Li/Hg), bromine elimination generates a reactive benzyne intermediate:
\text{C H BrF }\xrightarrow{\text{Li Hg}}\text{C H F }\(\text{benzyne})+\text{LiBr}
Trapping Reactions :
-
With furan : Forms a Diels-Alder adduct (endo selectivity) .
-
With anthracene : Yields triptycene derivatives.
Electrophilic Substitution
Limited reactivity due to electron-withdrawing groups, but halogenation occurs under drastic conditions:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 50–60°C, 12 hr | Nitro-substituted derivative (para) |
| Cl₂/FeCl₃ | Reflux, CCl₄ | Di-/tri-chlorinated products |
Functional Group Transformations
-
Reduction :
-
Oxidation :
CF₂H groups resist oxidation, but ozonolysis cleaves the ring under cryogenic conditions (−78°C) .
Comparative Reactivity of Analogous Compounds
| Compound | Substituents | Reactivity Notes |
|---|---|---|
| 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | Br (1), CF₂H (3), F (2) | Enhanced para-directing due to F/CF₂H synergy |
| 1-Bromo-2,4,5-trifluorobenzene | Br (1), F (2,4,5) | Faster SNAr due to higher electron deficiency |
| 1-Bromo-4-chloro-3-(CF₂H)-2-fluorobenzene | Cl (4), CF₂H (3), F (2) | Lower coupling efficiency vs. Pd catalysts |
Scientific Research Applications
Pharmaceutical Intermediates
1-Bromo-2-(difluoromethyl)-3-fluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules.
- Example Case Study : In a study focused on developing new anti-cancer agents, researchers utilized this compound to synthesize novel fluorinated derivatives that exhibited promising activity against cancer cell lines. The difluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and efficacy.
Agrochemical Development
The compound is also explored in the synthesis of agrochemicals, particularly herbicides and fungicides. The fluorine atoms contribute to the stability and bioactivity of these compounds.
- Example Case Study : A research project aimed at developing a new class of herbicides incorporated this compound in its synthetic pathway. The resulting herbicides demonstrated improved efficacy against resistant weed species due to the enhanced metabolic stability provided by the fluorinated moieties.
Material Science
In materials science, this compound is investigated for its potential use in liquid crystal technology and polymer synthesis.
- Example Case Study : Researchers have examined the use of this compound as a precursor for liquid crystal materials. The unique electronic properties imparted by the fluorine substituents allow for tunable optical characteristics essential for display technologies.
Data Table: Comparative Analysis of Halogenated Compounds
| Compound Name | Structure Features | Unique Aspects | Applications |
|---|---|---|---|
| This compound | Bromine and difluoromethyl groups | High reactivity due to multiple halogens | Pharmaceuticals, Agrochemicals |
| 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene | Different halogen positions | Variation in reactivity due to substitution pattern | Drug Synthesis |
| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Trifluoromethyl group | Enhanced electron-withdrawing effects | Advanced Materials |
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoromethyl group imparts unique steric and electronic properties, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Substituent positioning significantly alters reactivity and physical properties. For example:
- 1-Bromo-3-fluorobenzene (C₆H₄BrF) and 1-bromo-4-fluorobenzene (C₆H₄BrF) exhibit distinct photodissociation dynamics. At 266 nm, the former releases 46.8% of available energy as translational energy with an anisotropy parameter (β) of 0.7, while the latter shows 41.7% energy release and β = -0.4. This reflects differing electronic effects of fluorine’s ortho vs. para placement on bromine’s dissociation pathway .
- 1-Bromo-2-(difluoromethyl)-4-fluorobenzene (C₇H₄BrF₃, CAS 1214386-70-5) and 1-bromo-5-chloro-2,4-difluorobenzene (C₆H₂BrClF₂, CAS 914636-89-8) demonstrate reduced reactivity in Pd-catalyzed couplings compared to the target compound, likely due to steric hindrance or electronic deactivation from additional halogens .
Functional Group Variations
Biological Activity
1-Bromo-2-(difluoromethyl)-3-fluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrF3, with a structure characterized by a bromine atom and two fluorine atoms attached to a benzene ring. The presence of difluoromethyl and bromine substituents enhances its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : This method involves the introduction of the difluoromethyl group via reactions with difluoromethylating agents.
- Halogen Exchange Reactions : Utilizing brominated precursors, halogen exchange can facilitate the introduction of fluorine atoms.
Antimicrobial Properties
Research indicates that compounds containing difluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar fluorinated compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to their effectiveness against various pathogens .
Cytotoxicity and Anticancer Activity
The biological evaluation of this compound has revealed promising anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and DNA damage .
Case Studies
- Fluorinated Compounds in Cancer Therapy : A study demonstrated that fluorinated analogs of known anticancer agents showed enhanced potency against specific cancer types. The introduction of difluoromethyl groups was linked to improved binding affinity to cancer-related targets .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of difluoromethylated compounds, which exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of difluoromethyl groups in enhancing membrane permeability and disrupting bacterial functions .
The mechanism underlying the biological activity of this compound is believed to involve:
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to cell death in cancer cells .
Comparative Analysis
Q & A
Q. Methodological Guidance
- ¹⁹F NMR : Distinguishes between CF₂ and CF₃ groups (δ −110 to −120 ppm for CF₂; −60 to −70 ppm for CF₃). Adjacent bromine deshields fluorine, causing upfield shifts .
- ¹H NMR : Aromatic protons exhibit splitting patterns (e.g., doublets of doublets) due to coupling with F and Br .
- HRMS : Accurate mass determination (±0.001 Da) confirms molecular formula, critical for differentiating isomers .
- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups .
How does the presence of fluorine and bromine impact the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Q. Advanced Mechanistic Analysis
- Bromine : Acts as a superior leaving group compared to chlorine, enabling efficient Pd-catalyzed couplings. However, adjacent fluorine atoms reduce electron density at the reactive site, slowing oxidative addition .
- Fluorine : Enhances stability of intermediates via hyperconjugation but may sterically hinder catalyst access.
Optimization involves:- Ligand selection : Bulky ligands (e.g., SPhos) improve turnover in electron-deficient systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates .
What are the key safety considerations when handling this compound, and how do its hazards compare to analogous halogenated aromatics?
Q. Safety Protocol
- Toxicity : Brominated aromatics are mutagenic; fluorinated derivatives may release HF upon decomposition. Use PPE (nitrile gloves, fume hoods) and avoid skin contact .
- Storage : Store under argon at −20°C to prevent hydrolysis.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
How can computational chemistry aid in predicting the photostability and degradation pathways of this compound?
Q. Advanced Computational Approach
- TD-DFT : Models UV-Vis spectra to predict λmax for photodegradation (e.g., C-Br bond cleavage at ~260 nm) .
- Nonadiabatic dynamics simulations : Track excited-state trajectories to identify dominant dissociation channels (e.g., Br vs. F elimination) .
- QSPR models : Correlate substituent effects with half-lives in environmental matrices .
What contradictions exist in reported synthetic yields for difluoromethylated aromatics, and how can researchers address reproducibility issues?
Q. Data Analysis Framework
- Common discrepancies : Variations in reagent purity (e.g., TMSCHF₂ lot-to-lot differences) and moisture sensitivity .
- Mitigation :
- Standardize reagent sources and pre-dry solvents (molecular sieves).
- Report reaction metrics (e.g., turnover frequency, TOF) alongside yields .
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
What role does this compound play in medicinal chemistry, particularly in modulating drug bioavailability and target binding?
Q. Application in Drug Design
- Bioavailability : The difluoromethyl group enhances metabolic stability by resisting CYP450 oxidation while maintaining lipophilicity (clogP ~2.5) .
- Target interactions : Fluorine’s electronegativity strengthens hydrogen bonds with protein residues (e.g., backbone amides), improving binding affinity .
Case studies include its use as a precursor for kinase inhibitors, where bromine enables late-stage diversification via cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
